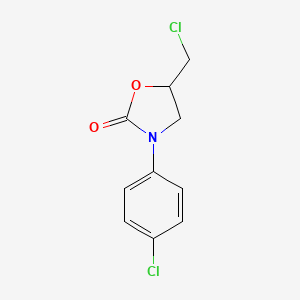

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Übersicht

Beschreibung

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, commonly known as CMCPO, is an organic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate used in the synthesis of a variety of compounds and is also used as a building block for the synthesis of pharmaceuticals. CMCPO is a five-membered heterocyclic ring with a chlorine atom in the center of the ring and a chlorine atom at the para position of the phenyl group. CMCPO has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the preparation of catalysts, and in the production of nanomaterials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Oxazolidinones, including derivatives like 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, are synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For example, novel stereoselective synthesis techniques have been developed to create functionalized oxazolidinones from chiral aziridines, showcasing the compound's relevance in synthesizing enantiomerically pure substances (Park et al., 2003). Furthermore, the compound's reactions with different agents can lead to various derivatives, highlighting its role in creating building blocks for further chemical synthesis (Onishi et al., 2001).

Chiral Auxiliaries and Enantioselective Synthesis

Oxazolidinones are effective chiral auxiliaries for enantioselective synthesis, indicating their importance in the production of enantiomerically pure compounds. They facilitate high yields and diastereoselectivities in alkylation and azidation reactions (Gibson et al., 1998). This utility underscores the compound's contribution to the field of asymmetric synthesis, where controlling the stereochemistry of the synthesized molecule is crucial.

Material Science and Photophysical Properties

Research into oxazolidinone derivatives also extends into material science, where their photophysical properties and potential applications are explored. For instance, novel oxazolidin-2-one derivatives have been synthesized to study their third-order nonlinear optical properties, demonstrating significant optical limiting behavior which is essential for developing optical materials with potential applications in laser protection and optical communication technologies (Murthy et al., 2013).

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFFNTWRAIJTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)